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Introduction

Cell-to-cell fusion is a critical process in the lifecycle of many enveloped viruses, allowing for
viral spread and the formation of syncytia. The rabies virus (RABV) glycoprotein (G protein) is a
class Ill viral fusion protein that mediates the fusion of the viral envelope with the host cell
membrane, a process triggered by the acidic environment of the endosome. GRP-60367 is a
first-in-class, small-molecule inhibitor that potently blocks RABV entry by specifically targeting
the G protein and preventing this fusion event.[1] This application note provides a detailed
protocol for a transient cell-to-cell fusion assay to characterize the inhibitory activity of GRP-
60367 on RABV G protein-mediated membrane fusion.

The assay is based on a split-reporter system, where two populations of cells are engineered
to express complementary components of a reporter gene system. Fusion between these two
cell types leads to the functional reconstitution of the reporter, providing a quantifiable measure
of cell fusion. This system allows for the specific analysis of G protein-mediated fusion in the
absence of infectious virus, providing a safe and robust method for screening and
characterizing fusion inhibitors.

Principle of the Assay

The transient cell-to-cell fusion assay utilizes two populations of mammalian cells:
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o Effector Cells: These cells are engineered to transiently express the rabies virus G protein
and a transcriptional activator, such as the T7 RNA polymerase. A suitable cell line for this
purpose is the BSR-T7/5 cell line, which constitutively expresses T7 RNA polymerase.[2][3]

[4]

o Target Cells: These cells are engineered to transiently express a reporter gene, such as
firefly luciferase, under the control of a promoter recognized by the transcriptional activator
from the effector cells (e.g., the T7 promoter).

When the effector and target cell populations are co-cultured, the RABV G protein expressed
on the surface of effector cells can interact with the membrane of target cells. Upon exposure
to a low pH buffer, which mimics the endosomal environment, the G protein undergoes a
conformational change, triggering the fusion of the effector and target cell membranes. This
fusion event allows the T7 RNA polymerase from the effector cell to enter the target cell and
activate the transcription of the luciferase reporter gene. The resulting luciferase activity is
directly proportional to the extent of cell-to-cell fusion and can be quantified using a
luminometer. GRP-60367, by inhibiting G protein-mediated fusion, will cause a dose-dependent
decrease in the luciferase signal.

Materials and Reagents
e Cell Lines:
o BSR-T7/5 cells (or other suitable cell line constitutively expressing T7 RNA polymerase)

o BHK-21 or HEK293T cells (for use as target cells)

Plasmids:

o Expression plasmid for RABV G protein (e.g., pcDNA3.1-RABV-G)

o Reporter plasmid with luciferase under the T7 promoter (e.g., pT7-Luc)

Transfection Reagent: (e.g., Lipofectamine™ 2000 or similar)

Compound: GRP-60367

Culture Media and Buffers:
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[e]

Dulbecco's Modified Eagle Medium (DMEM)

o Fetal Bovine Serum (FBS)

o Penicillin-Streptomycin

o Opti-MEM™ | Reduced Serum Medium

o Phosphate-Buffered Saline (PBS)

o Fusion Buffer (e.g., PBS adjusted to pH 5.0-6.0)

o Neutralization Buffer (e.g., standard culture medium)

e Assay Reagents:
o Luciferase Assay System (e.g., Promega)
e Equipment:
o Humidified incubator (37°C, 5% CO2)
o 96-well white, clear-bottom tissue culture plates
o Luminometer

Experimental Protocols

Protocol 1: Transient Transfection of Effector and Target
Cells

o Cell Seeding:

o The day before transfection, seed BSR-T7/5 cells (effector cells) and BHK-21 cells (target
cells) in separate 6-well plates at a density that will result in 70-80% confluency on the day
of transfection.

» Transfection of Effector Cells (BSR-T7/5):
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o For each well of a 6-well plate, prepare a DNA-transfection reagent complex according to
the manufacturer's instructions. Use an appropriate amount of the RABV G protein
expression plasmid.

o Add the transfection complex to the BSR-T7/5 cells and incubate for 18-24 hours at 37°C.

o Transfection of Target Cells (BHK-21):

o For each well of a 6-well plate, prepare a DNA-transfection reagent complex with the pT7-
Luc reporter plasmid.

o Add the transfection complex to the BHK-21 cells and incubate for 18-24 hours at 37°C.

Protocol 2: Cell Fusion Assay with GRP-60367

e Compound Preparation:
o Prepare a stock solution of GRP-60367 in DMSO.

o Create a serial dilution of GRP-60367 in culture medium to achieve the desired final
concentrations for the dose-response curve. Include a vehicle control (DMSO only).

e Cell Co-culture:

o After 18-24 hours of transfection, detach the effector and target cells using a non-
enzymatic cell dissociation solution.

o Resuspend the cells in fresh culture medium and count them.

o In a 96-well white, clear-bottom plate, mix the effector and target cells at a 1:1 ratio,
seeding a total of 4 x 10™4 cells per well.

e Compound Treatment:
o Add the prepared dilutions of GRP-60367 or vehicle control to the co-cultured cells.
o Incubate the plate for 1-2 hours at 37°C to allow for compound activity.

e pH-Triggered Fusion:
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o Carefully aspirate the medium containing the compound.

o Add pre-warmed, low pH fusion buffer (e.g., pH 5.5) to each well to trigger G protein-
mediated fusion.

o Incubate for 5-15 minutes at 37°C.

» Neutralization and Recovery:

o Remove the fusion buffer and replace it with fresh, pre-warmed standard culture medium
to neutralize the pH.

o Return the plate to the incubator and incubate for 6-8 hours to allow for luciferase
expression.

¢ Quantification of Fusion:

o After the recovery period, lyse the cells and measure luciferase activity using a
commercial luciferase assay system and a luminometer.

Data Presentation

The inhibitory effect of GRP-60367 on RABV G protein-mediated cell fusion can be quantified
by measuring the reduction in luciferase activity. The data should be normalized to the vehicle
control (considered 100% fusion) and plotted as a dose-response curve.

Table 1: Representative Quantitative Data for GRP-60367 Inhibition of RABV G-Mediated Cell
Fusion
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GRP-60367 Concentration Average Luciferase Signal % Fusion (Normalized to

(nM) (RLU) Vehicle)
0 (Vehicle Control) 1,500,000 100%
0.1 1,350,000 90%

1 1,050,000 70%

10 750,000 50%

100 300,000 20%
1000 75,000 5%

Note: The data presented in this table is representative and intended for illustrative purposes.
Actual results may vary depending on experimental conditions.

From the dose-response curve, the half-maximal effective concentration (EC50) can be
calculated, which represents the concentration of GRP-60367 required to inhibit 50% of the cell
fusion activity. GRP-60367 has been reported to have EC50 values in the low nanomolar range
for inhibiting RABV entry.[1]

Visualizations
Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the mechanism of RABV G protein-mediated membrane
fusion and the inhibitory action of GRP-60367.
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Caption: Mechanism of GRP-60367 inhibition of RABV G-mediated fusion.

Experimental Workflow

The following diagram outlines the workflow for the transient cell-to-cell fusion assay.
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Caption: Workflow of the transient cell-to-cell fusion assay.

Conclusion
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The transient cell-to-cell fusion assay described in this application note provides a reliable and
guantitative method for evaluating the inhibitory activity of compounds targeting viral fusion
proteins. This assay is particularly well-suited for characterizing the mechanism of action of
inhibitors like GRP-60367 against the rabies virus G protein. The protocol can be adapted for
high-throughput screening to discover novel antiviral agents that block viral entry and cell-to-
cell spread.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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